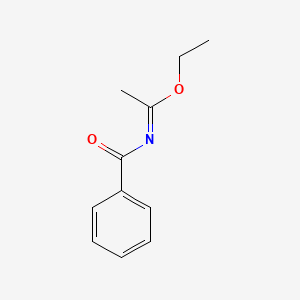

Ethyl (1E)-N-benzoylethanimidate

Descripción

Ethyl (1E)-N-benzoylethanimidate is an imidate ester characterized by an E-configuration at the C=N double bond and a benzoyl (C₆H₅CO-) substituent. Imidates are reactive intermediates widely used in organic synthesis, particularly in the formation of amidines and heterocycles. The E-isomer is stabilized by steric and electronic factors, influencing its reactivity and physical properties.

Propiedades

Número CAS |

87277-54-1 |

|---|---|

Fórmula molecular |

C11H13NO2 |

Peso molecular |

191.23 g/mol |

Nombre IUPAC |

ethyl N-benzoylethanimidate |

InChI |

InChI=1S/C11H13NO2/c1-3-14-9(2)12-11(13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Clave InChI |

MWRTZEGNXOMGGC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=NC(=O)C1=CC=CC=C1)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below highlights key structural and physical differences between Ethyl (1E)-N-benzoylethanimidate and related imidates:

Key Observations :

Spectroscopic and Analytical Data

- Infrared (IR) Spectroscopy: The C=N stretching vibration in imidates typically appears near 1650–1680 cm⁻¹. For Ethyl (1E)-N-phenylethanimidoate, this band is consistent with conjugated imine systems . Cyano-substituted analogs show additional CN stretches near 2200 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) :

- In Ethyl (1E)-N-phenylethanimidoate, the E-configuration is confirmed by coupling constants (J > 12 Hz for trans-vinylic protons) . The benzoyl group in Ethyl (1E)-N-benzoylethanimidate would exhibit distinct aromatic proton signals (δ 7.3–8.1 ppm) and a carbonyl resonance near δ 170 ppm in ¹³C NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.